Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.
Coupling with Benzoic Acid Derivative: The piperazine derivative is then coupled with methyl 2-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzoate ester.
Reduction: Reduction reactions can target the sulfonyl group or the ester functionality.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Products may include carboxylic acids or sulfoxides.
Reduction: Alcohols or amines depending on the site of reduction.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate can be used to study enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the piperazine ring can interact with polar residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
- Methyl 2-[({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
- Methyl 2-[({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate
Uniqueness
The uniqueness of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate lies in the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. Fluorine can enhance metabolic stability and bioavailability, making this compound particularly interesting for drug development.
Properties
Molecular Formula |
C19H20FN3O5S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 2-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H20FN3O5S/c1-28-18(24)16-4-2-3-5-17(16)21-19(25)22-10-12-23(13-11-22)29(26,27)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,25) |
InChI Key |
AWSVNNRWSMJABX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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